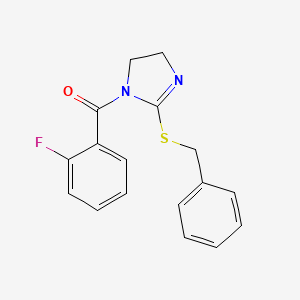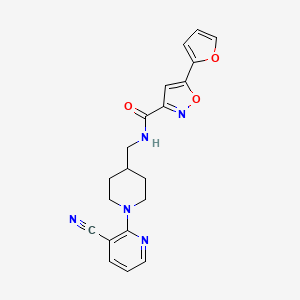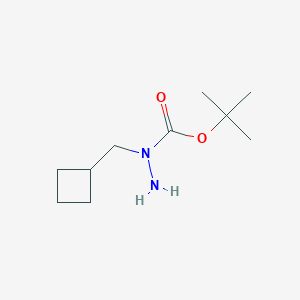![molecular formula C15H11FN2O2S B2506010 N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide CAS No. 906785-37-3](/img/structure/B2506010.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide" is a chemical entity that has been the subject of various studies due to its potential biological activities. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated for their biological properties, such as antagonistic activity on metabotropic glutamate receptor 1 (mGluR1) , and antiproliferative activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a compound with antiproliferative activity involved the condensation of 3-methoxybenzoic acid with an intermediate derived from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . These methods highlight the complexity and the careful design required to synthesize such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecules and provide insights into the conformational preferences of the compounds. For example, the crystal structure of a similar compound showed a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. The presence of amide, benzothiazole, and fluorophenyl groups suggests potential for various chemical reactions, including hydrogen bonding and interactions with biological targets . The strong intermolecular hydrogen bonds observed in the crystal structures of these compounds are indicative of their potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic studies provide data on the crystalline form, space group, and cell dimensions, which are essential for understanding the material properties of the compounds . The vibrational properties studied through spectroscopic methods such as FTIR and FT-Raman, along with quantum chemical calculations, offer insights into the molecular vibrations and the stability of the compounds .
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including those structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications of this compound in the development of new antimicrobial agents, especially for the treatment of microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Aminothiazole derivatives have been explored for their anticancer effects, showing promising potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. This indicates a potential research application of this compound in cancer therapy, particularly in the development of novel anticancer agents (Tsai et al., 2016).
Neurological and Psychiatric Disorders
Research into 4-thiazolidinone derivatives has highlighted their potential as agonists for benzodiazepine receptors, with implications for anticonvulsant and sedative-hypnotic activities. This suggests that this compound could be explored for its effects on neurological and psychiatric disorders, contributing to the development of new therapeutic agents (Faizi et al., 2017).
Molecular Imaging
Studies on novel radioligands for positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 1 (mGluR1) in the brain suggest the potential use of thiazole derivatives in molecular imaging. This highlights a possible application of this compound in the development of new PET ligands for imaging brain disorders (Fujinaga et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBMWVIOWAVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2505928.png)

![(5-Bromofuran-2-yl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505930.png)

![3-[(2E)-but-2-en-1-yl]-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505932.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2505936.png)
![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2505940.png)
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

